BB1-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a diazo biotin probe used in chemoselective bioconjugation strategies to modify proteins site-specifically . This compound has gained attention for its unique properties and applications in various scientific fields.
Vorbereitungsmethoden
BB1-acid can be synthesized through several routes. One common method involves the reaction of benzoic acid derivatives with diazo compounds under specific conditions . The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
BB1-acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
BB1-acid has a wide range of scientific research applications:
Chemistry: It is used in chemoselective bioconjugation strategies to modify proteins site-specifically.
Biology: this compound is employed in studies involving protein modifications and interactions.
Medicine: Research on this compound includes its potential use in developing novel therapeutic agents targeting specific proteins.
Wirkmechanismus
The mechanism of action of BB1-acid involves its interaction with specific molecular targets, such as proteins. It modifies proteins through chemoselective bioconjugation, allowing for precise modifications at specific sites . This process involves the formation of covalent bonds between this compound and the target protein, leading to the desired modification. The pathways involved in this mechanism include the activation of specific functional groups in this compound and their subsequent reaction with target proteins.
Vergleich Mit ähnlichen Verbindungen
BB1-acid can be compared with other similar compounds, such as:
Bombesin: A peptide that interacts with bombesin receptors and has various biological activities.
Neuromedin B: Another peptide with similar receptor interactions but different biological effects.
Gastrin-releasing peptide: A peptide with similar structure and function but distinct receptor binding properties.
This compound is unique due to its specific chemoselective bioconjugation properties, which allow for precise protein modifications not achievable with other compounds .
Eigenschaften
Molekularformel |
C28H29N5O2 |
---|---|
Molekulargewicht |
467.6 g/mol |
IUPAC-Name |
4-[[[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]amino]diazenyl]benzoic acid |
InChI |
InChI=1S/C28H29N5O2/c1-17-13-19(3)25(20(4)14-17)32-11-12-33(26-21(5)15-18(2)16-22(26)6)28(32)30-31-29-24-9-7-23(8-10-24)27(34)35/h7-16H,1-6H3,(H,34,35) |
InChI-Schlüssel |
UINYEYRRODHJQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=NN=NC3=CC=C(C=C3)C(=O)O)C4=C(C=C(C=C4C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.